6-Chloro-9-cycloheptyl-9h-purine
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Overview
Description
6-Chloro-9-cycloheptyl-9H-purine is a chemical compound with the molecular formula C12H15ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids. The presence of a chlorine atom at the 6th position and a cycloheptyl group at the 9th position distinguishes this compound from other purine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . This reaction yields 6-chloropurine, which can then be further reacted with cycloheptyl halides under appropriate conditions to introduce the cycloheptyl group at the 9th position.
Industrial Production Methods
Industrial production of 6-Chloro-9-cycloheptyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-cycloheptyl-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Alkylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation reactions, forming N-alkylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Alkylation Reactions: Alkyl halides and alkylating agents are commonly used, with reaction conditions involving the use of solvents like acetonitrile and bases such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cycloheptyl-9H-purine, while oxidation reactions can produce oxidized purine derivatives.
Scientific Research Applications
6-Chloro-9-cycloheptyl-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-9-cycloheptyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, it can interact with viral proteins, inhibiting viral replication and providing antiviral activity .
Comparison with Similar Compounds
6-Chloro-9-cycloheptyl-9H-purine can be compared with other similar compounds, such as:
6-Chloropurine: This compound has a similar structure but lacks the cycloheptyl group at the 9th position.
9-Cycloheptyl-9H-purine: This compound lacks the chlorine atom at the 6th position. It is studied for its potential biological activities and as an intermediate in organic synthesis.
2,6,9-Trisubstituted Purine Derivatives: These compounds have substitutions at the 2nd, 6th, and 9th positions and are studied for their antitumor and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6961-62-2 |
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Molecular Formula |
C12H15ClN4 |
Molecular Weight |
250.73 g/mol |
IUPAC Name |
6-chloro-9-cycloheptylpurine |
InChI |
InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |
InChI Key |
LWLHORDRKKHLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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